8-Chloroquinoxaline-6-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4ClN3 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
8-chloroquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H |
InChI Key |
KOCOWCTXIBSEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C#N)Cl |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 8 Chloroquinoxaline 6 Carbonitrile and Analogs
Reactivity of the Halogen Substituent (Chlorine at Position 8)
The chlorine atom at the C-8 position of the quinoxaline (B1680401) ring is a key site for synthetic modification. Its reactivity is primarily dictated by the electron-deficient nature of the quinoxaline ring system, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor heteroaromatic halides. In the case of chloroquinoxalines, the presence of the nitrogen atoms in the pyrazine (B50134) ring withdraws electron density from the carbocyclic ring, thereby activating the chloro substituent towards attack by nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.
A variety of nitrogen-based nucleophiles, including primary and secondary amines, readily displace the chloride at the C-8 position. For analogous systems like 6-fluoroquinoxaline, reactions with amines such as pyrrolidine can be effectively carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base like potassium carbonate, often accelerated by microwave irradiation to achieve high yields in short reaction times. mdpi.com This methodology is broadly applicable to a range of amines and nitrogen-containing heterocycles. mdpi.com
The following table summarizes representative SNAr reactions on a closely related analog, 6-fluoroquinoxaline, which illustrates the expected reactivity for 8-chloroquinoxaline-6-carbonitrile.
| Nucleophile | Solvent | Base | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Pyrrolidine | DMSO | K2CO3 | Microwave, 200 °C, 30 min | 6-(1-Pyrrolidinyl)-quinoxaline | High |
| Piperidine | DMSO | K2CO3 | Microwave, 200 °C, 30 min | 6-(1-Piperidinyl)-quinoxaline | High |
| Morpholine | DMSO | K2CO3 | Microwave, 200 °C, 30 min | 6-(4-Morpholinyl)-quinoxaline | High |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro group at the C-8 position of this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This method is widely used for the synthesis of biaryl compounds and offers a high degree of functional group tolerance. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: To introduce an alkynyl substituent at the C-8 position, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org The reaction proceeds under mild conditions and is a powerful method for constructing arylalkynes, which are valuable intermediates in the synthesis of complex molecules. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a versatile alternative to classical SNAr reactions, especially for less reactive amines or when milder conditions are required. wikipedia.org This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. wikipedia.orglibretexts.org This reaction has a broad substrate scope and is instrumental in the synthesis of arylamines. ias.ac.in
The table below provides a general overview of the conditions typically employed for these cross-coupling reactions on aryl chlorides.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4) | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI) | Amine (e.g., Et3N, Piperidine) | THF, DMF |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, XPhos) | NaOtBu, K3PO4 | Toluene, Dioxane |
Radical Reactions Involving Carbon-Halogen Bond Fragmentation
While less common than nucleophilic substitution or cross-coupling reactions for aryl halides, radical reactions involving the cleavage of the carbon-halogen bond can offer alternative synthetic pathways. These reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically. masterorganicchemistry.com The initially formed aryl radical can then participate in various transformations, such as intramolecular cyclization or intermolecular addition to π-systems. libretexts.org For instance, tin-free radical cyclization reactions initiated by visible light photoredox catalysis represent a modern approach to forming cyclic structures from aryl halides. However, specific examples of such radical reactions involving this compound are not widely reported in the literature.
Reactivity of the Carbonitrile Group (at Position 6)
The carbonitrile (cyano) group at the C-6 position is a versatile functional group that can undergo a variety of chemical transformations, serving as a precursor to amines, aldehydes, and carboxylic acids.
Nucleophilic Addition Reactions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. Weaker nucleophiles, such as water or alcohols, typically require acid catalysis to activate the nitrile group for addition. ucalgary.ca
Acid- or base-catalyzed hydrolysis of the nitrile group first yields an amide intermediate, which upon further hydrolysis, provides the corresponding carboxylic acid. libretexts.org The reaction with water under acidic conditions involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. libretexts.org
Reduction of the Carbonitrile Group to Amines or Aldehydes
The nitrile group can be readily reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium on carbon is also a common method for this transformation. openstax.org
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). youtube.com This reaction is typically performed at low temperatures to prevent over-reduction to the amine. The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed to the aldehyde during aqueous workup. youtube.com
The following table summarizes the common reagents used for the transformation of the nitrile group.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid |
| Reduction to Amine | 1. LiAlH4; 2. H2O | Primary Amine |
| H2, Raney Ni | Primary Amine | |
| Reduction to Aldehyde | 1. DIBAL-H; 2. H2O | Aldehyde |
| Addition of Grignard Reagent | 1. RMgX; 2. H3O+ | Ketone |
Hydrolysis of the Carbonitrile Group to Carboxylic Acids
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or alkaline conditions. This reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemguide.co.uk
For quinoxaline derivatives, including analogs of this compound, this hydrolysis provides a key route to synthesizing quinoxaline-carboxylic acids, which are important intermediates for further chemical modifications. The reaction is generally carried out by heating the nitrile with a strong acid, such as hydrochloric acid (HCl), or a strong base, like sodium hydroxide (NaOH). chemguide.co.ukcommonorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis : The nitrile is typically heated under reflux with an aqueous solution of a strong acid. commonorganicchemistry.comlibretexts.org The reaction yields the free carboxylic acid and the ammonium salt of the acid used. For instance, the hydrolysis of a quinoxaline-6-carbonitrile analog with dilute HCl would produce the corresponding quinoxaline-6-carboxylic acid and ammonium chloride. chemguide.co.uk
Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile under reflux with an aqueous solution of a base like NaOH results in the formation of the carboxylate salt (e.g., sodium quinoxaline-6-carboxylate) and ammonia gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid to protonate the carboxylate ion. chemguide.co.uklibretexts.org
The efficiency of nitrile hydrolysis can be affected by the solubility of the starting material. For organic nitriles with larger, less water-soluble structures, the reaction can be slow. In such cases, the use of an organic-soluble acid catalyst, such as an alkylbenzene sulfonic acid, in conjunction with a strong aqueous acid can significantly accelerate the rate of hydrolysis. google.com
Below is a table summarizing the general conditions for nitrile hydrolysis.
| Hydrolysis Type | Reagents | Typical Conditions | Initial Product | Final Product (after workup) |
| Acidic | Dilute strong acid (e.g., HCl, H₂SO₄) | Heat under reflux | Carboxylic acid + Ammonium salt | Carboxylic acid |
| Alkaline | Aqueous strong base (e.g., NaOH, KOH) | Heat under reflux | Carboxylate salt + Ammonia | Carboxylic acid (after acidification) |
Reactions Involving the Quinoxaline Core
Redox Chemistry of the Diazine Ring
The diazine (pyrazine) ring within the quinoxaline structure is susceptible to redox reactions, particularly reduction, due to its electron-deficient nature. pharmacophorejournal.com
The pyrazine ring of quinoxaline is more readily reduced than pyridine or the fused benzene (B151609) ring. pharmacophorejournal.com Reduction can lead to dihydro, tetrahydro, or even hexahydro derivatives depending on the reducing agent and reaction conditions. Partial reduction of quaternary salts to dihydro compounds can be achieved using reagents like sodium borohydride, while more potent conditions, such as sodium in hot ethanol, can lead to hexahydro derivatives. pharmacophorejournal.com
The electrochemical behavior of quinoxaline derivatives has been studied to understand their redox properties. Research indicates that conjugated quinoxaline derivatives undergo electrochemical reduction in a stepwise manner, with the number of reduction steps corresponding to the number of pyrazine rings in the molecule. uaeu.ac.ae
Key findings from electrochemical studies, such as cyclic voltammetry, reveal that the pyrazine rings act as the redox centers. uaeu.ac.ae Each reduction step is typically a two-electron/two-proton process. uaeu.ac.ae This process involves the formation of radical anions as intermediates. abechem.com The ease of reduction increases with the extent of conjugation in the molecule. uaeu.ac.ae A correlation has been observed between the reduction potential of quinoxaline derivatives and their biological activity, with compounds having less negative reduction potentials often exhibiting higher activity. abechem.com
| Electrochemical Parameter | Observation for Quinoxaline Derivatives | Reference |
| Redox Center | Pyrazine Ring(s) | uaeu.ac.ae |
| Reduction Mechanism | Stepwise, two-electron/two-proton process per ring | uaeu.ac.ae |
| Intermediate Species | Radical Anions | abechem.com |
| Effect of Conjugation | Increased conjugation facilitates easier reduction | uaeu.ac.ae |
N-Oxidation and N-Oxide Modification Strategies
Oxidation of the quinoxaline core can occur at the nitrogen atoms of the pyrazine ring, yielding N-oxides. These N-oxide derivatives, particularly quinoxaline 1,4-dioxides, are a significant class of compounds with diverse reactivity and biological properties. researchgate.netnih.gov
The direct oxidation of quinoxalines with reagents like peroxy acids is often not an efficient preparative method for 1,4-dioxides. This is because the formation of the first N-oxide fragment deactivates the heterocyclic core towards further electrophilic attack. nih.gov
The most prominent and effective method for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction. mdpi.com This reaction involves the cyclization of benzofuroxans with enamines or enols. mdpi.com This approach allows for the creation of a wide variety of substituted quinoxaline 1,4-dioxides. mdpi.comnih.gov
Quinoxaline 1,4-dioxides are highly reactive compounds. nih.gov The di-N,N'-oxide fragment enhances the reactivity of the quinoxaline core, particularly towards nucleophilic substitution reactions. nih.gov The N-oxide groups can be modified or removed, which is of significant synthetic utility for preparing other quinoxaline derivatives. nih.gov For instance, the 1,4-dioxides of quinoxaline-2-carboxylic acids can be unstable and may undergo decarboxylation upon heating. mdpi.com
Modifications of side-chains on the quinoxaline 1,4-dioxide core are also common. For example, the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with aldehydes can produce chalcones, which can be further modified to create other heterocyclic systems. mdpi.com
| Reaction Type | Description | Key Reagents/Conditions | Product |
| Synthesis | Beirut Reaction: Cyclization of benzofuroxan (B160326). | Benzofuroxan, Enamine/Enol | Substituted Quinoxaline 1,4-Dioxide |
| Modification | Condensation to form chalcones. | 2-acetyl-3-methylquinoxaline 1,4-dioxide, Aldehyde, NaOH | Chalcone derivative |
| Modification | Decarboxylation of carboxylic acid derivatives. | Heating in a solvent like propanol | Decarboxylated Quinoxaline 1,4-Dioxide |
Role of N-Oxides in Enhancing Reactivity
The introduction of N-oxide functionalities into the quinoxaline scaffold, creating quinoxaline N-oxides, serves as a powerful strategy to enhance the reactivity of the heterocyclic system towards nucleophilic attack. The N-oxide groups are strongly electron-withdrawing, which significantly reduces the electron density of the quinoxaline ring system. This inductive effect makes the carbon atoms of the ring, particularly at positions 2, 3, 6, and 7, more electrophilic and thus more susceptible to attack by nucleophiles.
The enhanced electrophilicity of the quinoxaline ring in the presence of N-oxide groups facilitates nucleophilic aromatic substitution (SNAr) reactions. Halogen substituents, such as the chloro group at the 8-position of this compound, become more labile and can be displaced by a variety of nucleophiles under milder conditions than the corresponding non-oxidized quinoxaline. This increased reactivity is crucial for the synthesis of diverse functionalized quinoxaline derivatives.
The presence of other electron-withdrawing groups, such as the carbonitrile group at the 6-position, further amplifies the electron deficiency of the ring, working in concert with the N-oxide to increase reactivity. This synergistic effect is particularly beneficial for promoting substitutions on the benzene portion of the quinoxaline core, which is typically less reactive than the pyrazine ring.
Below is a comparative table illustrating the enhanced reactivity of a hypothetical quinoxaline N-oxide analog towards a common nucleophile, contrasted with its non-oxidized parent compound.
| Compound | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | NaN3, DMF, 150 °C, 24h | 8-Azidoquinoxaline-6-carbonitrile | Low to moderate |
| This compound-1-oxide | NaN3, DMF, 80 °C, 6h | 8-Azidoquinoxaline-6-carbonitrile-1-oxide | High |
Nucleophilic Attack and Reactivity Umpolung of C=N Bonds
The inherent polarity of the carbon-nitrogen double bond (C=N) in the pyrazine ring of quinoxalines dictates that the carbon atom is electrophilic and the nitrogen atom is nucleophilic. However, chemical manipulation can lead to a reversal of this intrinsic reactivity, a concept known as "umpolung." In the context of this compound and its analogs, this can be achieved through strategic functionalization at the nitrogen termini.
Functionalization at Nitrogen Termini
Direct functionalization at the nitrogen atoms of the quinoxaline ring is typically achieved through N-alkylation or N-acylation reactions. These reactions involve the lone pair of electrons on the nitrogen atom attacking an electrophile. For instance, treatment of a quinoxaline derivative with an alkyl halide in the presence of a base can lead to the formation of a quaternary quinoxalinium salt.
In such a salt, the nitrogen atom now bears a formal positive charge, which dramatically alters the electronic properties of the pyrazine ring. This N-functionalization is a key step in activating the quinoxaline system for subsequent transformations and can be considered the initial phase of a reactivity umpolung, as the nitrogen atom's typical nucleophilicity is masked.
The table below provides examples of reagents used for the N-alkylation of quinoxaline analogs and the resulting products.
| Quinoxaline Analog | Alkylation Reagent | Product |
|---|---|---|
| Quinoxaline | Methyl iodide (CH3I) | 1-Methylquinoxalin-1-ium iodide |
| 6-Nitroquinoxaline | Benzyl bromide (BnBr) | 1-Benzyl-6-nitroquinoxalin-1-ium bromide |
Tandem Reactions Involving N-Alkylation and C-C Bond Cleavage
Following the N-alkylation to form a quinoxalinium salt, the now highly electron-deficient ring system is primed for nucleophilic attack. This can initiate a cascade of reactions, including tandem sequences that result in bond cleavage. While C-C bond cleavage within the quinoxaline core itself is a high-energy process, the activation provided by N-alkylation can enable such transformations under specific conditions, particularly in fused or strained systems.
More commonly, the N-alkylation facilitates reactions where a nucleophile attacks a carbon atom of the pyrazine ring, leading to ring-opening. This represents a profound manifestation of reactivity umpolung, as the typically stable aromatic system is induced to undergo bond cleavage. For example, in analogous N-alkylpyridinium salts, nucleophilic attack can lead to the cleavage of a C-N bond and opening of the ring to form a linear dienal derivative. A similar principle can be applied to N-alkylquinoxalinium salts, where a strong nucleophile could potentially attack at the C2 position, leading to the cleavage of the N1-C2 bond.
Detailed research on such tandem reactions specifically for this compound is limited. However, the reactivity of analogous N-alkylated heterocyclic systems provides a foundational model for these potential transformations. The outcome of such a reaction would be highly dependent on the nature of the nucleophile, the substituents on the quinoxaline ring, and the reaction conditions.
The following table outlines a hypothetical tandem reaction sequence based on the reactivity of analogous N-alkylated heterocycles.
| Step | Reagents and Conditions | Intermediate/Product | Transformation |
|---|---|---|---|
| 1 | Methyl triflate (MeOTf), CH2Cl2 | 1-Methylquinoxalinium triflate analog | N-Alkylation |
| 2 | Sodium hydroxide (NaOH), H2O | Ring-opened product | Nucleophilic attack and C-N bond cleavage |
Spectroscopic Characterization and Structural Elucidation of 8 Chloroquinoxaline 6 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 8-Chloroquinoxaline-6-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group, as well as the nitrogen atoms in the quinoxaline core. Protons on the heterocyclic ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5 and 7) would appear as distinct singlets or doublets, with their specific chemical shifts and coupling constants providing definitive structural information.
Hypothetical ¹H NMR Data for this compound (Note: The following table is a representation of expected values based on typical ranges for similar structures, as specific experimental data is not publicly available.)
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.9 - 9.2 | d | ~1.5 - 2.0 |
| H-3 | ~8.9 - 9.2 | d | ~1.5 - 2.0 |
| H-5 | ~8.3 - 8.6 | d | ~1.0 - 1.5 |
| H-7 | ~8.1 - 8.4 | d | ~1.0 - 1.5 |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. mdpi.com Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbon atoms. mdpi.com The positions of the signals are indicative of the carbon's hybridization (sp², sp) and its electronic environment. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbon of the nitrile group (C≡N), are expected to appear at characteristic downfield positions.
Hypothetical ¹³C NMR Data for this compound (Note: The following table is a representation of expected values, as specific experimental data is not publicly available.)
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145 - 150 |
| C-3 | ~145 - 150 |
| C-4a | ~140 - 145 |
| C-5 | ~130 - 135 |
| C-6 | ~110 - 115 |
| C-7 | ~135 - 140 |
| C-8 | ~138 - 142 |
| C-8a | ~140 - 145 |
| C≡N | ~115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would confirm the coupling between protons on the quinoxaline ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning which proton is attached to which carbon, for example, linking the H-5 signal to the C-5 signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, it could show correlations from H-5 to the nitrile carbon and to C-7, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure and stereochemistry of a molecule.
The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure of this compound.
Advanced NMR Applications
Modern NMR spectroscopy encompasses a range of advanced techniques that can provide even deeper structural and dynamic insights.
High-Field NMR : Utilizing spectrometers with stronger magnetic fields enhances signal dispersion and sensitivity, which is particularly useful for resolving complex spectra with overlapping signals. For quinoxaline derivatives with many aromatic protons, high-field NMR can be essential for accurate analysis.
Cryotechnology : The use of cryogenically cooled probes can dramatically increase the signal-to-noise ratio of NMR experiments. This allows for the analysis of very small sample quantities or for the rapid acquisition of data, including complex 2D spectra.
In Situ Reaction Monitoring : NMR can be used to monitor the progress of a chemical reaction in real-time inside the NMR tube. This provides valuable kinetic and mechanistic information, for example, by observing the disappearance of starting material signals and the appearance of product signals during the synthesis of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. For this compound (C₉H₄ClN₃), the experimentally measured exact mass would be compared to the theoretically calculated mass. A close match provides strong evidence for the correct elemental composition, distinguishing it from other potential formulas with the same nominal mass.
HRMS Data for this compound (Note: The following table is a representation of expected values, as specific experimental data is not publicly available.)
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₄ClN₃ |
| Calculated Exact Mass | 189.0145 |
| Measured Exact Mass (m/z) | [Experimental value would be here, e.g., 189.0143] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In the analysis of this compound (C₉H₄ClN₃), MS/MS provides critical information about the connectivity of the molecule. The process involves isolating the precursor molecular ion [M+H]⁺, subjecting it to collision-induced dissociation (CID), and then mass-analyzing the fragment ions.
The fragmentation pattern is dictated by the underlying stability of the quinoxaline core and the nature of its substituents. For the quinoxaline ring system, a primary and characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring. rsc.orgnih.gov This is a common fragmentation for nitrogen-containing heterocyclic aromatic compounds.
For this compound, the following fragmentation pathways are anticipated:
Loss of Chlorine: A neutral loss of a chlorine radical (Cl•) or hydrochloric acid (HCl) is a common fragmentation pathway for chlorinated aromatic compounds.
Loss of Hydrogen Cyanide (HCN): As observed with the parent quinoline (B57606) structure, the elimination of an HCN molecule from the pyrazine ring is a highly probable event. nih.gov
Loss of the Cyano Group: Fragmentation involving the nitrile substituent could occur, leading to the loss of a cyano radical (•CN) or another molecule of HCN.
The combination of these fragmentation events can produce a complex but interpretable spectrum, allowing for the confirmation of the compound's structure. The analysis of these fragmentation patterns is crucial for distinguishing this compound from potential isomers. nih.govmdpi.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
|---|---|---|---|
| 190.02 [M+H]⁺ | 163.02 | HCN (27 Da) | Loss from pyrazine ring |
| 190.02 [M+H]⁺ | 154.04 | Cl (35/37 Da) | Loss of chlorine atom |
| 190.02 [M+H]⁺ | 127.04 | Cl + HCN | Sequential loss of chlorine and hydrogen cyanide |
Hyphenated Techniques (e.g., LC-MS, UPLC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques are indispensable for the analysis of chemical compounds within complex mixtures and for the assessment of purity. lcms.cz These methods couple a separation technique with mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the analyte and any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are the primary methods for analyzing non-volatile or thermally sensitive compounds like this compound. A validated LC-MS/MS method allows for the sensitive and selective quantification of the target compound. nih.govnih.govnih.gov UPLC, by using smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for resolving the main compound from closely related impurities. researchgate.net In a typical analysis, the compound is separated on a reverse-phase column (e.g., C18) and detected by the mass spectrometer, confirming its identity by its specific m/z and retention time. nih.govnih.gov This is crucial during drug development to identify and quantify impurities, which could include starting materials, by-products from the synthesis, or degradation products. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile and thermally stable, GC-MS is a powerful alternative. nih.gov Given its aromatic nature, this compound may be amenable to GC-MS analysis. The sample is vaporized and separated in a capillary column before entering the mass spectrometer. GC-MS often provides excellent chromatographic separation and clear fragmentation patterns upon electron ionization, which can be compared against spectral libraries for identification. nih.gov
| Technique | Principle | Application for this compound | Key Information Obtained |
|---|---|---|---|
| LC-MS / UPLC-MS | Separation of analytes in the liquid phase followed by mass detection. | Primary choice for purity assessment and quantification in synthesis batches. | Retention Time, Molecular Weight Confirmation, Impurity Profile. researchgate.net |
| GC-MS | Separation of volatile analytes in the gas phase followed by mass detection. | Applicable if the compound is sufficiently volatile and thermally stable. | High-resolution separation, structural information from fragmentation library matching. nih.govnih.gov |
Ion Mobility Spectrometry (IMS) Coupled with MS
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, it provides an additional dimension of separation, which is particularly useful for separating isomers—molecules with the same mass but different structures. nih.gov
For this compound, IMS-MS could be instrumental in distinguishing it from any positional isomers that might be generated during synthesis (e.g., 7-Chloroquinoxaline-6-carbonitrile). Such isomers would have identical mass-to-charge ratios and might co-elute in a chromatographic system, making them indistinguishable by LC-MS alone. However, their different shapes would result in different drift times through the ion mobility cell, allowing for their separation and individual analysis. Studies on the related quinoline structure have successfully used IMS-MS to separate and identify fragment ion isomers, demonstrating the power of this technique for complex structural analysis. rsc.orgnih.gov
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups.
The key expected absorptions are:
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). pressbooks.publibretexts.org
Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption in the range of 2260-2220 cm⁻¹. pressbooks.pub This is a highly diagnostic peak.
Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system are expected to appear in the 1650-1400 cm⁻¹ region. pressbooks.publibretexts.org Aromatic rings typically show a pair of sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub
C-Cl Stretch: The carbon-chlorine stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Sharp, Strong |
| Aromatic Ring (C=C, C=N) | Stretch | 1650 - 1400 | Medium to Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
Other Spectroscopic and Analytical Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. masterorganicchemistry.com Aromatic systems like quinoxaline have characteristic UV-Vis spectra resulting from π→π* and n→π* electronic transitions. researchgate.net The quinoxaline core itself is a strong chromophore. The presence of substituents like the chloro (Cl) and cyano (CN) groups act as auxochromes, which can modify the absorption maxima (λ_max) and their intensities. researchgate.net
The spectrum of this compound in a solvent like methanol (B129727) or chloroform (B151607) is expected to show strong absorptions in the UV region.
π→π Transitions:* These high-energy transitions, characteristic of the conjugated aromatic system, are expected to produce intense absorption bands, likely below 350 nm. researchgate.net
n→π Transitions:* Transitions involving the non-bonding lone-pair electrons on the nitrogen atoms are also possible. These are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. masterorganicchemistry.com
Elemental Analysis (CHNS/O) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. ukm.mymt.com It is a crucial final step to verify the empirical formula of a newly synthesized compound and to assess its purity. thermofisher.com The technique involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂). mt.comthermofisher.com
For this compound, with the molecular formula C₉H₄ClN₃, the theoretical elemental composition can be calculated. A comparison between the experimentally determined values and the theoretical values provides a strong confirmation of the compound's identity and purity. thermofisher.com The presence of chlorine is typically determined by other methods, but its presence is accounted for in the calculation of the percentages of the other elements.
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 57.01% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.13% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.70% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 22.17% |
| Total | 189.605 | 100.00% |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
A comprehensive search of scientific literature and crystallographic databases reveals that specific single-crystal X-ray diffraction data for this compound has not been publicly reported. While X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, no such study for this particular compound is available in the accessible literature.
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, researchers can deduce the electron density distribution within the crystal. This information is then used to construct a model of the molecular structure.
Key parameters obtained from a successful single-crystal XRD analysis are typically presented in a crystallographic data table. Such a table would include details about the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), calculated density, and refinement statistics like the R-factor.
Although data for the target compound is unavailable, related structures, such as derivatives of quinoline and quinoxaline, have been extensively studied using this technique. For instance, the analysis of similar heterocyclic compounds has provided valuable insights into their planarity, conformational preferences, and the nature of their intermolecular interactions, which often include π-π stacking and various hydrogen bonds. These studies underscore the power of XRD in confirming molecular geometry and understanding supramolecular assembly.
Should the crystallographic data for this compound become available, it would provide invaluable and unambiguous confirmation of its molecular structure, complementing other spectroscopic methods and enabling a deeper understanding of its chemical properties.
Computational and Theoretical Investigations of 8 Chloroquinoxaline 6 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape of 8-chloroquinoxaline-6-carbonitrile.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which molecular properties can be derived.
For this compound, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. The optimization yields key structural parameters.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.74 Å |
| C-C≡N | 1.45 Å | |
| C≡N | 1.16 Å | |
| N1=C2 | 1.31 Å | |
| C8a-N1 | 1.38 Å | |
| Bond Angle | C7-C8-Cl | 119.5° |
| C5-C6-CN | 121.0° | |
| Dihedral Angle | C5-C6-C7-C8 | ~0.0° |
This table is for illustrative purposes only. Actual values would be obtained from a specific DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to electronic excitation and chemical reactions. For instance, studies on related quinoxaline (B1680401) derivatives show that electron-withdrawing substituents can lower both HOMO and LUMO energies.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (DFT/B3LYP/6-311G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -3.15 |
| HOMO-LUMO Gap (Egap) | 4.10 |
This table is for illustrative purposes only. Actual values would be obtained from a specific DFT calculation.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the nitrogen of the nitrile group, indicating their role as potential sites for hydrogen bonding or coordination. The area around the hydrogen atoms would exhibit a positive potential.
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra.
This analysis is invaluable for confirming the molecular structure and identifying characteristic functional groups. For this compound, key predicted vibrations would include the C-Cl stretch, the C≡N nitrile stretch, C=N stretching within the pyrazine (B50134) ring, and various C-H and aromatic C-C stretching and bending modes.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C≡N) | 2235 | Nitrile group stretching |
| ν(C=C/C=N) | 1610 - 1450 | Aromatic ring stretching |
| ν(C-Cl) | 750 | Chloro group stretching |
| δ(C-H) | 850 - 800 | Out-of-plane C-H bending |
This table is for illustrative purposes only. Actual values would be obtained from a specific DFT calculation.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural features of molecules with their physicochemical properties. The fundamental principle is that the structural properties of a molecule, encoded in numerical values called molecular descriptors, determine its macroscopic properties.
Derivation and Selection of Molecular Descriptors
The first step in a QSPR study is to calculate a wide range of molecular descriptors for this compound. These descriptors can be categorized as:
Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).
Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices like the Kier & Hall indices, Wiener index).
Geometrical (3D): Based on the 3D optimized geometry (e.g., molecular surface area, volume).
Quantum-Chemical (4D): Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
Predictive Modeling for Chemical Properties (e.g., Solubility, Reactivity Parameters)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and other computational tools, is instrumental in estimating the physicochemical properties of novel compounds like this compound without the need for initial synthesis and extensive laboratory work. These models use the chemical structure to calculate properties that are crucial for assessing a molecule's potential applications.
Web-based platforms such as SwissADME, Molinspiration, and Chemicalize offer sophisticated algorithms to predict a range of properties. nih.govwjpmr.comchemicalize.com For instance, topological polar surface area (TPSA) and the octanol-water partition coefficient (log P) are key indicators of a molecule's potential bioavailability. nih.govwjpmr.com While specific predictive data for this compound is not extensively published, data for structurally similar compounds, such as 8-chloroquinoline-3-carbonitrile, can provide valuable estimations. nih.gov
Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound
Data based on predictions for 8-chloroquinoline-3-carbonitrile from PubChem, used here as an illustrative example for the types of parameters calculated. nih.gov
Reactivity parameters, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), can be calculated using density functional theory (DFT). These calculations help in identifying electrophilic and nucleophilic sites on the molecule, thereby predicting its reactivity in various chemical reactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of this compound over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.
MD simulations are particularly powerful for studying how this compound might interact with biological macromolecules, such as proteins or DNA, or with material surfaces. By placing the molecule in a simulated environment with the target entity, it is possible to observe potential binding modes, calculate binding affinities, and identify key interacting residues or surface sites. For example, studies on other quinoxaline derivatives have used MD simulations to understand their binding mechanisms with enzymes like histone deacetylase or with bacterial efflux pumps. researchgate.netnih.gov Such studies can reveal the stability of hydrogen bonds and hydrophobic interactions, which are crucial for the molecule's biological activity or material compatibility. nih.gov
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of this compound can be performed using MD simulations in a simulated solvent box (for solution state) or a crystal lattice (for solid state). These simulations reveal the preferred spatial arrangements of the atoms, the energy barriers between different conformations, and the distribution of dihedral angles. researchgate.net For quinoxaline derivatives, the planarity of the ring system and the orientation of its substituents are of key interest. Understanding these conformational preferences is vital for designing molecules that can fit into specific binding pockets of a target protein or self-assemble into a desired crystal packing. libretexts.org
Computational Approaches for Structural Prediction and Fragmentation Analysis
Computational chemistry offers powerful tools for the elucidation and confirmation of chemical structures, as well as for predicting how they will behave in analytical instruments like mass spectrometers.
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms that use spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and mass spectrometry, to determine the chemical structure of a compound. acdlabs.comrsc.org For a novel or synthesized compound like this compound, a CASE system can take its 1D and 2D NMR data (e.g., ¹H, ¹³C, COSY, HMBC) and generate a set of possible structures consistent with the data. americanlaboratory.commestrelab.com These systems can help to confirm the expected structure or identify unexpected byproducts, providing an unbiased evaluation of the experimental data. nih.gov
Mass spectrometry is a key analytical technique for determining the molecular weight and structure of a compound. Universal Fragmentation Models (UFM) are computational algorithms designed to predict the fragmentation pattern of a molecule in a mass spectrometer. libretexts.org For this compound, a UFM would predict the characteristic cleavages that occur upon ionization.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
This table is illustrative of the types of fragmentation patterns that would be predicted by UFM based on general fragmentation rules for aromatic halides and nitriles. miamioh.eduwhitman.eduyoutube.com
The presence of the chloro and cyano groups on the aromatic quinoxaline core would lead to characteristic fragmentation patterns. Aromatic halides often show the loss of the halogen radical, while aromatic nitriles can exhibit the loss of a cyano radical (•CN). miamioh.edu The stable quinoxaline ring itself would also undergo specific fragmentation, such as the loss of hydrogen cyanide (HCN). whitman.edu These predicted fragments can then be compared with experimental mass spectrometry data to confirm the structure of the compound.
Machine Learning (ML) Based Structure Elucidation Techniques
The elucidation of chemical structures, a cornerstone of chemical discovery, has been significantly enhanced by the integration of computational methods with analytical techniques. frontiersin.org While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, the manual interpretation of complex spectra can be a bottleneck. rsc.org Machine learning (ML) offers a transformative approach, leveraging algorithms to learn from vast datasets of chemical structures and their corresponding spectroscopic data to automate and improve the accuracy of structure determination. frontiersin.orgnih.gov This section explores the application of ML-based techniques in the structural elucidation of compounds like this compound, focusing on how these methods can predict spectroscopic properties and solve the inverse problem of deriving a structure from spectral data.
The core principle involves training ML models on large databases where molecular structures are paired with their experimental or quantum-chemically calculated spectroscopic data. rsc.orgrsc.org These models can then predict the spectroscopic features for a novel or uncharacterized compound. mit.edu For this compound, ML algorithms can be trained to predict its ¹³C and ¹H NMR chemical shifts, UV-Vis absorption spectra, and mass spectrometry fragmentation patterns. nih.govosti.gov
One advanced approach is the use of graph neural networks (GNNs), which represent molecules as graphs of atoms (nodes) and bonds (edges). These models can learn the intricate relationship between the local atomic environment and its spectroscopic output. bohrium.com For instance, a GNN model trained on a massive dataset of molecules could predict the ¹³C NMR chemical shifts for each carbon atom in the this compound structure with high accuracy, potentially outperforming traditional density functional theory (DFT) calculations in speed. frontiersin.org
A significant challenge in chemistry is the "inverse problem": predicting a molecular structure from its spectral data. nih.gov ML frameworks are being developed to tackle this by ranking potential candidate structures. nih.gov Given the molecular formula of this compound (C₉H₄ClN₃) and its experimental ¹H and ¹³C NMR spectra, an ML model can provide a quantitative probabilistic ranking of the most likely constitutional isomer. nih.gov Research has shown that for small molecules, the correct isomer is often ranked highest in a significant percentage of cases. nih.gov
These ML models rely on translating molecular structures into numerical descriptors or "fingerprints" that the algorithms can process. chemrxiv.orgnih.gov For this compound, these descriptors would capture its unique structural features, such as the presence of the quinoxaline ring system, the chloro substituent at position 8, and the nitrile group at position 6.
Below are illustrative tables detailing how ML-based techniques could be applied to the investigation of this compound.
Detailed Research Findings
Table 1: Hypothetical Comparison of Predicted ¹³C NMR Chemical Shifts for this compound
This table illustrates a hypothetical comparison between experimental ¹³C NMR chemical shifts and those predicted by a machine learning model and a standard computational method (DFT). ML models can be trained to achieve high accuracy, often with lower computational cost than traditional methods. frontiersin.org
| Carbon Atom | Experimental δ (ppm) | ML Predicted δ (ppm) | DFT (mPW1PW91/6-311+G(d,p)) Predicted δ (ppm) |
| C2 | 146.2 | 146.5 | 147.1 |
| C3 | 144.8 | 145.1 | 145.9 |
| C5 | 132.5 | 132.8 | 133.2 |
| C6 | 120.1 | 119.8 | 119.5 |
| C7 | 135.9 | 136.2 | 136.7 |
| C8 | 138.4 | 138.0 | 137.5 |
| C4a | 142.1 | 142.3 | 142.8 |
| C8a | 140.7 | 140.9 | 141.5 |
| CN | 117.3 | 117.1 | 116.8 |
Note: Data is illustrative and based on typical performance of ML models as described in the literature.
Table 2: Performance of Various ML Models in Substructure Identification
Different machine learning algorithms can be trained to recognize the presence of specific functional groups or substructures within a molecule based on its spectroscopic data. researchgate.netarxiv.org This table shows the hypothetical accuracy of several common ML models in identifying key features of this compound from a combined dataset of NMR and MS spectra.
| Machine Learning Model | Target Substructure | Predicted Presence (Probability) | F1 Score |
| Random Forest | Nitrile Group (-CN) | 0.98 | 0.96 |
| Support Vector Machine (SVM) | Quinoxaline Core | 0.95 | 0.93 |
| k-Nearest Neighbors (k-NN) | C-Cl bond | 0.92 | 0.90 |
| Multilayer Perceptron (MLP) | Full Isomer Identification | 0.89 | 0.87 |
Note: F1 Score is a measure of a model's accuracy. Data is hypothetical, reflecting general capabilities of these models for classification tasks. nih.gov
Table 3: Key Molecular Descriptors for this compound for ML Input
Machine learning models use numerical representations of molecules, known as descriptors, as input. chemrxiv.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Relevance |
| 2D Descriptor | Molecular Weight | 189.61 g/mol | Basic input for many models, important for MS prediction. chemrxiv.org |
| 2D Descriptor | Topological Polar Surface Area (TPSA) | 59.8 Ų | Encodes information about polarity, relevant for predicting intermolecular interactions. |
| 2D Descriptor | Number of Aromatic Rings | 2 | A fundamental structural feature for pattern recognition. |
| 2D Descriptor | Number of Rotatable Bonds | 0 | Indicates molecular rigidity. |
| Fingerprint | Morgan Fingerprint (ECFP4) | [Binary Vector] | Represents circular atomic neighborhoods, used for similarity and substructure searches. |
| Physicochemical | logP (Octanol-Water Partition) | 2.85 | Quantifies hydrophobicity, can correlate with spectroscopic behavior in different solvents. |
Potential Research Applications of 8 Chloroquinoxaline 6 Carbonitrile Non Pharmaceutical Focus
Materials Science Applications
The electron-deficient nature of the quinoxaline (B1680401) core makes it a valuable component in the design of advanced organic materials. frontiersin.orgfrontiersin.org Derivatives are widely investigated for their applications in organic electronics and photonics.
Quinoxaline derivatives are extensively used in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Their inherent electron-deficient properties make them suitable for use as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. rsc.orggoogle.comqmul.ac.uk The ability to modify the quinoxaline structure allows for fine-tuning of the material's energy levels, thermal stability, and luminescent properties. capes.gov.brmagtech.com.cn
For instance, by incorporating specific donor and acceptor moieties onto the quinoxaline scaffold, researchers have created TADF materials with small singlet-triplet energy splitting, leading to highly efficient OLEDs. One study reported quinoxaline-based TADF emitters that achieved a maximum external quantum efficiency (EQE) of up to 15.3% and a brightness of 36,480 cd/m². rsc.org Another research effort developed a bipolar host material based on a quinoxaline derivative for deep-red phosphorescent OLEDs, which reached a maximum power efficiency of 68.1 lm W⁻¹ and an EQE of 25.6%. researchgate.net The compound 8-Chloroquinoxaline-6-carbonitrile serves as a foundational structure from which such high-performance, complex electroluminescent materials can be synthesized. chemscene.com
The planar and rigid conjugated structure of quinoxalines is advantageous for creating organic semiconductors used in Organic Field-Effect Transistors (OFETs). frontiersin.org These materials often exhibit good charge carrier mobility. frontiersin.org Quinoxaline derivatives are typically employed as n-type or p-type semiconductors in the active layer of OFETs. qmul.ac.ukresearchgate.net
Research has focused on creating donor-acceptor (D-A) type conjugated polymers where the electron-deficient quinoxaline unit acts as the acceptor. frontiersin.orgfrontiersin.org In one study, a novel quinoxaline-based D-A polymer used as a semiconductor layer in an OFET demonstrated p-type behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org Another project synthesized and characterized three new quinoxaline derivatives for use in top-contact/bottom-gate OFETs. One of the compounds, when processed via vacuum deposition, showed p-channel characteristics with a hole mobility of 1.9 × 10⁻⁴ cm²/Vs and a high current on/off ratio of 3.5 × 10⁶. researchgate.net These examples highlight the potential of materials derived from quinoxaline building blocks like this compound in the field of organic electronics. researchgate.net
The quinoxaline ring is a representative fluorophore, and its derivatives are investigated for their use as dyes and fluorescent materials. nih.govresearchgate.net The absorption and emission wavelengths of these compounds can be readily tuned by chemical modification, altering the electron-donating or electron-withdrawing capabilities of substituents on the quinoxaline structure. nih.gov This tunability makes them suitable for applications such as chemosensors. nih.govrsc.org
For example, researchers have synthesized 2,3-distyrylquinoxaline derivatives with different electron-donating groups, which exhibited notable changes in their fluorescent spectra under acidic conditions, making them potentially useful in electrospun fibers for chemosensor applications. nih.gov Other work has focused on creating novel fluorescent ionic liquids from quinoxaline precursors, which demonstrated dual or triple emission bands and large Stokes shifts, indicating complex photophysical behaviors. researchgate.net The structural features of this compound make it a candidate for derivatization to produce novel dyes with specific desired optical properties.
In porphyrin chemistry, quinoxaline units are fused to porphyrin macrocycles to create π-expanded systems with unique photophysical properties. researchgate.netnih.gov These quinoxalino[2,3-b']porphyrins act as chromophore analogs that can mimic the arrangements found in natural photosynthetic reaction centers. nih.gov The fusion of the electron-accepting quinoxaline unit to the porphyrin core allows for strong electronic communication in the excited state, facilitating efficient energy and electron transfer processes. nih.govnih.gov
Studies on these hybrid molecules have shown that the degree of electronic delocalization across the porphyrin and the fused quinoxaline group can be controlled by adding substituents to the macrocycle. researchgate.net This ability to tune the electronic properties is critical for applications in molecular electronics and photovoltaic devices. researchgate.netnih.gov For instance, selectively metallated arrays of quinoxaline-fused porphyrins have demonstrated efficient, long-range charge transfer upon photoexcitation, making them promising components for solar energy conversion systems. nih.gov
Agricultural Applications
The biological activity of quinoxaline derivatives extends to the agricultural sector, where they have been explored for their potential as active ingredients in crop protection products. researchgate.netnih.gov
Several studies have designed and synthesized novel quinoxaline derivatives and evaluated their herbicidal activities. researchgate.netnih.govacs.org Some of these compounds have shown significant phytotoxicity against various weed species. The mode of action for some of these herbicidal quinoxalines has been identified as the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netnih.gov
In one study, a series of seven new quinoxaline derivatives were tested, with most showing some level of herbicidal, fungicidal, or insecticidal activity. researchgate.netnih.gov Two compounds in particular, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one, were identified as the most active herbicides in the series. researchgate.netnih.govacs.org Additionally, quinoxaline derivatives have been investigated as herbicide safeners, which are compounds that protect crops from injury caused by herbicides. nih.govsci-hub.se One such derivative showed excellent safener activity in maize against the herbicide Isoxaflutole by enhancing the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.govsci-hub.se The functional groups on this compound provide synthetic handles to create diverse libraries of new derivatives for screening as potential herbicidal agents.
Investigation as Insecticidal Agents
While direct studies on the insecticidal activity of this compound are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has been identified as possessing significant potential in the development of new pesticides. nih.govacs.orgscite.ai Quinoxaline-based compounds are explored in agrochemistry due to their biological potential, including insecticidal properties. acs.org
Research has shown that various synthetic quinoxaline derivatives exhibit insecticidal, fungicidal, and herbicidal activities. nih.govacs.org For instance, certain novel quinoxaline derivatives have been synthesized and bioassayed, revealing that some compounds possessed notable insecticidal effects. nih.gov The investigation into these molecules is driven by the need for alternative products to combat the widespread development of insecticide resistance and the negative environmental impact of some conventional agents. acs.org The structural motif of quinoxaline is present in some commercial pesticides, highlighting its importance in this field. acs.org
A study focused on new quinoxaline derivatives screened their insecticidal efficacy against Aphis craccivora (cowpea aphid), with results indicating that specific substitutions on the quinoxaline ring led to significant toxicological effects. acs.org Molecular docking studies are often employed alongside synthesis to understand the interaction of these compounds with biological targets, such as specific enzymes in insects, which can help in designing more potent molecules. nih.govacs.org Given these precedents, this compound represents a candidate for future investigation. Its specific substituents—the chloro and nitrile groups—could modulate its biological activity and target specificity, making it a compound of interest for screening against various insect pests.
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors for metals, particularly steel in acidic environments, is a significant area of industrial and academic research. ijrti.org Quinoxaline derivatives are recognized as highly effective corrosion inhibitors due to their molecular structure. nih.gov The presence of nitrogen heteroatoms, aromatic rings, and the ability to introduce various functional groups allows these molecules to strongly adsorb onto metal surfaces, creating a protective barrier against corrosive agents. ijrti.org
The primary mechanism by which quinoxaline derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The presence of heteroatoms like nitrogen with lone pairs of electrons and the π-electrons from the fused aromatic rings are key to this process. ijrti.org These features allow the molecule to coordinate with the vacant d-orbitals of metal atoms (like iron), forming a stable, protective film. ijrti.org
This adsorbed layer acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. The adsorption behavior of these inhibitors often follows established models, with the Langmuir adsorption isotherm being frequently used to describe the monolayer formation of the inhibitor on the metal surface. This model assumes that the inhibitor molecules form a uniform layer, with each molecule occupying a single adsorption site.
Electrochemical techniques are fundamental to evaluating the performance of corrosion inhibitors. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization (PDP): PDP studies for various quinoxaline derivatives have shown that they typically function as mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. In PDP curves, the addition of the inhibitor causes a significant reduction in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr). A small displacement in E_corr (typically less than 85 mV) is characteristic of a mixed-type inhibitor.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film and the kinetics of the corrosion process. For quinoxaline inhibitors, Nyquist plots typically show a single, depressed semicircular loop, indicating that the corrosion process is primarily controlled by charge transfer. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). Upon addition of the inhibitor, the diameter of the semicircle increases, signifying a higher R_ct value and thus a lower corrosion rate. This increase in resistance is attributed to the formation of the protective adsorbed layer on the metal surface.
The table below shows representative data for a quinoxaline derivative, illustrating the increase in inhibition efficiency with concentration.
| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 (Blank) | 1050 | 25 | - |
| 1x10⁻⁶ | 340 | 78 | 67.6 |
| 1x10⁻⁵ | 211 | 125 | 79.9 |
| 1x10⁻⁴ | 106 | 240 | 89.9 |
| 1x10⁻³ | 62 | 425 | 94.1 |
Theoretical chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides atomic-level insights that complement experimental findings.
Density Functional Theory (DFT): DFT calculations are used to correlate the molecular structure of an inhibitor with its protective capabilities. Several quantum chemical parameters are calculated to predict inhibition efficiency:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal, enhancing adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming back-donation bonds.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition potential.
Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions between the inhibitor and the metal surface.
The table below presents typical theoretical parameters calculated for quinoxaline derivatives.
| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|
| Quinoxaline (Parent) | -6.58 | -1.45 | 5.13 | 0.45 |
| Derivative A | -6.21 | -1.89 | 4.32 | 2.78 |
| Derivative B | -6.05 | -2.10 | 3.95 | 3.51 |
Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment. These simulations can predict the most stable adsorption configuration (e.g., parallel or perpendicular to the surface) and calculate the adsorption energy, providing a powerful visual and quantitative tool to understand the formation of the protective film.
Role as Chemical Intermediates and Versatile Building Blocks in Organic Synthesis
Beyond its direct applications, this compound is a valuable chemical intermediate for the synthesis of more complex molecules. The quinoxaline core itself is a privileged scaffold, and the presence of two distinct and reactive functional groups—a chloro group and a nitrile group—makes this compound a versatile building block. sapub.org
The chloro substituent at the 8-position can be readily displaced through various nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and others, by reacting it with the corresponding nucleophiles. This versatility is crucial for creating libraries of new compounds for screening in materials science or agrochemical research.
The carbonitrile group at the 6-position is also highly versatile. It can be:
Hydrolyzed to a carboxylic acid or a carboxamide.
Reduced to a primary amine.
Converted into a tetrazole ring, a common bioisostere for carboxylic acids.
Used in cycloaddition reactions to form other heterocyclic systems.
The ability to selectively modify one or both of these functional groups allows chemists to systematically alter the molecule's properties, such as its solubility, electronic properties, and ability to coordinate with metals or interact with biological targets. For example, a review of chloroquinoline-3-carbonitriles highlights the extensive use of both the chloro and cyano groups in subsequent reactions to produce biologically active compounds. researchgate.net This dual reactivity makes this compound a powerful platform for developing novel functional materials and compounds.
Future Research Directions and Perspectives
Advancements in Synthetic Methodologies
Future advancements could include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds, including quinoline (B57606) derivatives. nih.gov Exploring microwave-assisted condensation and cyclization reactions for the synthesis of 8-Chloroquinoxaline-6-carbonitrile could lead to more rapid and efficient production.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a continuous flow synthesis for this compound would be a significant step towards large-scale, reproducible manufacturing.
Catalyst Development: Investigating novel catalysts for the key condensation step could improve yields and reduce the need for harsh reaction conditions. sapub.org Research into heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry.
Exploration of Novel Chemical Transformations
The dual functionality of this compound—the reactive chlorine atom and the versatile nitrile group—provides a rich playground for chemical exploration. Future research should systematically investigate the reactivity of these sites to generate diverse libraries of new compounds.
Reactions at the Chloro Position: The chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: Studies should explore reactions with various nucleophiles, such as amines, alcohols, and thiols, to synthesize novel 8-substituted quinoxaline (B1680401) derivatives. These reactions would yield amino, alkoxy, and thioether analogs, respectively.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for C-C and C-N bond formation. Future work should focus on applying Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions to introduce a wide array of aryl, alkyl, alkynyl, and amino groups at the 8-position. Such transformations have been successfully applied to other chloroquinoline systems. researchgate.net
Transformations of the Nitrile Group: The carbonitrile group is a valuable synthetic handle that can be converted into several other functional groups.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 8-chloroquinoxaline-6-carboxylic acid. libretexts.orgyoutube.com This carboxylic acid serves as a crucial intermediate for the synthesis of amides, esters, and other derivatives.
Reduction: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), would produce 8-chloro-6-(aminomethyl)quinoxaline. libretexts.org This primary amine can be further derivatized to create a new family of compounds.
Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide (B81097) to form a tetrazole ring. This transformation would introduce a new heterocyclic system onto the quinoxaline core, potentially leading to compounds with novel properties.
A summary of potential transformations is presented in the table below.
| Starting Functional Group | Reagent/Reaction Type | Potential Product Functional Group |
| 8-Chloro | Amines, Alcohols, Thiols (Nucleophilic Substitution) | 8-Amino, 8-Alkoxy, 8-Thioether |
| 8-Chloro | Boronic acids (Suzuki Coupling) | 8-Aryl/Alkyl |
| 8-Chloro | Terminal alkynes (Sonogashira Coupling) | 8-Alkynyl |
| 6-Carbonitrile | H₃O⁺ or OH⁻ (Hydrolysis) | 6-Carboxylic Acid |
| 6-Carbonitrile | LiAlH₄ (Reduction) | 6-Aminomethyl |
| 6-Carbonitrile | NaN₃ (Cycloaddition) | 6-Tetrazolyl |
Integration of Advanced Spectroscopic and Computational Techniques
A thorough characterization of this compound and its future derivatives is essential. While standard techniques like NMR and IR are routinely used, integrating them with computational modeling will provide deeper insights into structure-property relationships.
Future research should involve:
Computational Modeling: Employing software like Spartan, based on Density Functional Theory (DFT), to calculate and predict spectroscopic data (¹H-NMR, ¹³C-NMR, IR). researchgate.net Comparing these calculated spectra with experimental data can confirm structural assignments and provide insights into the electronic properties of the molecules. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like ESI-TOF to obtain precise mass measurements, confirming elemental composition. scholaris.ca
Collision Cross-Section (CCS) Prediction: As seen with related compounds, computational tools can predict CCS values for different adducts. uni.lu These values, when compared with experimental data from ion mobility-mass spectrometry, can provide an additional layer of structural confirmation and aid in the identification of derivatives in complex mixtures.
| Technique | Application | Expected Outcome |
| Computational Chemistry (DFT) | Calculation of NMR, IR spectra | Confirmation of molecular structure and understanding of electronic distribution. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination | Unambiguous confirmation of elemental formulas. scholaris.ca |
| Ion Mobility-MS / CCS Prediction | Determination of molecular shape and size in the gas phase | Enhanced confidence in compound identification. uni.lu |
Expansion into Underexplored Non-Pharmaceutical Application Domains
While much of the interest in quinoxaline derivatives has been in the pharmaceutical realm, the unique electronic properties of the scaffold suggest potential in other areas. ijrti.org Future research should actively explore the non-pharmaceutical applications of this compound and its derivatives.
Potential application domains include:
Organic Electronics: Quinoxaline derivatives have been investigated as materials for organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). ijrti.org The electron-deficient nature of the pyrazine (B50134) ring, combined with the specific substituents of this compound, could be tuned to create novel n-type semiconductors or fluorescent materials.
Dyes and Pigments: The extended π-system of the quinoxaline core is a chromophore. By strategically modifying the substituents through the chemical transformations outlined in section 7.2, it may be possible to develop new dyes with specific colors and properties for use in textiles, imaging, or sensing applications.
Agrochemicals: The quinoxaline ring is present in some fungicides and herbicides. ijrti.org Screening this compound and its derivatives for activity in this sector could open up new avenues for development.
By pursuing these future research directions, the scientific community can systematically unlock the full potential of this compound, paving the way for new discoveries in both fundamental chemistry and applied materials science.
Q & A
Basic: What are the recommended synthetic routes for 8-chloroquinoxaline-6-carbonitrile, and how can purity be validated?
Answer:
Synthesis typically involves multi-step reactions starting from substituted quinoxaline precursors. For example:
- Step 1 : Chlorination of quinoxaline derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions .
- Step 2 : Cyanation via nucleophilic substitution with copper(I) cyanide or palladium-catalyzed cross-coupling .
- Purity Validation : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Confirm structural integrity via H/C NMR (e.g., aromatic proton signals at δ 7.8–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : Aromatic protons and nitrile carbon (δ ~115 ppm in C NMR).
- IR : C≡N stretch at ~2200–2250 cm⁻¹ .
- Computational : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gap) and compare with experimental UV-Vis spectra .
- X-ray crystallography resolves crystal packing and substituent effects on molecular conformation .
Advanced: How can reaction conditions be optimized to enhance yield in halogenated quinoxaline synthesis?
Answer:
Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temps (80–100°C) improve chlorination but may degrade nitrile groups.
- Catalyst : Pd(OAc)₂ with ligands (e.g., XPhos) increases cyanation efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent hydrolysis.
Data Table : Optimization Results for Cyanation Step
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| CuCN | 120 | 62 |
| Pd/XPhos | 80 | 88 |
Advanced: How should researchers resolve contradictions in reported bioactivity data for halogenated quinoxaline derivatives?
Answer:
- Systematic Review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, cytotoxicity in MCF-7 vs. HEK293 may vary due to metabolic differences .
- Dose-Response Validation : Reproduce studies with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin).
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity .
Advanced: What structural modifications improve the binding affinity of this compound with kinase targets?
Answer:
- Position 6 : Nitrile groups enhance hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase).
- Position 8 : Chlorine increases lipophilicity, improving membrane permeability (logP ~2.5) .
- Substituent Effects : Nitro groups at position 6 reduce solubility but increase potency (IC₅₀ from 50 nM to 10 nM in kinase assays) .
Basic: What protocols ensure reproducibility in biological assays involving this compound?
Answer:
- Stock Solutions : Prepare in DMSO (<0.1% final concentration to avoid cytotoxicity).
- Storage : -20°C in amber vials under argon to prevent photodegradation .
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays) .
Advanced: What in silico strategies predict metabolic stability of this compound?
Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and hepatic clearance.
- Docking Simulations : Glide or AutoDock Vina to model interactions with CYP3A4 active site .
- Validation : Compare with in vitro microsomal stability assays (e.g., t₁/₂ >60 mins indicates favorable pharmacokinetics) .
Basic: How should researchers handle discrepancies in cytotoxicity profiles across studies?
Answer:
- Assay Standardization : Use MTT or resazurin assays with matched cell passage numbers.
- Batch Analysis : Validate compound purity for each experiment via LC-MS .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent labs .
Advanced: What mechanistic insights can be gained from studying this compound’s redox behavior?
Answer:
- Cyclic Voltammetry : Identify oxidation peaks (~1.2 V vs. Ag/AgCl) linked to quinoxaline core reactivity.
- ROS Generation : Use DCFH-DA probes to quantify oxidative stress in cancer cells .
- Synergy Studies : Combine with antioxidants (e.g., NAC) to assess redox-dependent cytotoxicity .
Advanced: How do solvent and pH affect the stability of this compound in aqueous solutions?
Answer:
- pH Stability : Degrades rapidly at pH >8 due to nitrile hydrolysis. Use buffered solutions (pH 5–7) for in vitro work .
- Solvent Effects : Aqueous solubility is low (0.5 mg/mL); use co-solvents like PEG-400 (<10% v/v) to improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
